molecular formula C9H9N3 B8412980 2-(Pyridin-2-ylmethyl)imidazole CAS No. 203664-10-2

2-(Pyridin-2-ylmethyl)imidazole

Cat. No.: B8412980
CAS No.: 203664-10-2
M. Wt: 159.19 g/mol
InChI Key: SQEUYNQLUMQWKJ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethyl)imidazole is a heterocyclic compound featuring an imidazole core linked to a pyridine ring via a methylene group. Imidazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and kinase-inhibitory activities . The pyridinylmethyl substitution introduces additional steric and electronic effects, which can modulate solubility, bioavailability, and target specificity.

Properties

CAS No.

203664-10-2

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-(1H-imidazol-2-ylmethyl)pyridine

InChI

InChI=1S/C9H9N3/c1-2-4-10-8(3-1)7-9-11-5-6-12-9/h1-6H,7H2,(H,11,12)

InChI Key

SQEUYNQLUMQWKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=NC=CN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Pyridin-2-ylmethyl)imidazole with key analogs, focusing on structural variations, synthesis methods, and biological activities.

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity/Application Reference
This compound Imidazole Pyridinylmethyl (CH₂ linkage) Hypothetical: SNAr Kinase inhibition (theoretical)
2-[(Pyridin-2-ylmethyl)sulfanyl]-1H-benzimidazole Benzimidazole Pyridinylmethylthio (S linkage) SNAr + oxidation Antigiardial activity
2-(Imidazol-2-yl)pyridine Imidazole + pyridine Direct C-C bond between rings Condensation reaction Fluorescent probes
1-(Pyridin-2-ylmethyl)benzimidazole copper complex Benzimidazole Dual pyridinylmethyl groups + Cu(II) Ligand synthesis + metalation Fluorescent dopamine sensor
N1-{4-[2-(Methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine Imidazole + pyridine Methylthio + aniline substituents SNAr under acidic conditions c-Jun N-terminal kinase inhibition

Key Findings:

Core Structure Influence :

  • Imidazole vs. Benzimidazole : Benzimidazole derivatives (e.g., ) exhibit enhanced aromaticity and planar geometry, improving DNA intercalation or enzyme binding. In contrast, simpler imidazole cores (e.g., 2-(Imidazol-2-yl)pyridine ) favor fluorescence due to extended conjugation.
  • Substituent Effects :

  • Sulfur Linkages : Thioether or sulfinyl groups (e.g., 2-[(Pyridin-2-ylmethyl)sulfanyl]-1H-benzimidazole ) enhance redox activity and antigiardial efficacy.
  • Direct Pyridine Attachment : 2-(Imidazol-2-yl)pyridine lacks a methylene spacer, increasing rigidity and fluorescence quantum yield.

Synthetic Routes :

  • SNAr is prevalent for introducing pyridinylmethyl groups (e.g., ).
  • Thioether formation () requires milder conditions than sulfoxide synthesis, impacting scalability.

Biological Activities :

  • Antigiardial Action : Sulfur-containing benzimidazoles () disrupt protozoal metabolism via thiol interaction.
  • Kinase Inhibition : Pyridinylimidazoles with methylthio groups () selectively target c-Jun N-terminal kinase 3 over p38α MAP kinase.
  • Fluorescence : Copper complexes of pyridinylmethyl-benzimidazoles () exhibit dopamine-sensitive emission, useful in biosensing.

Table 2: Pharmacological and Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Theoretical) Stability Toxicity Profile
This compound C₉H₉N₃ 159.19 g/mol Moderate (polar groups) Stable in air Not reported
2-[(Pyridin-2-ylmethyl)sulfanyl]-1H-benzimidazole C₁₃H₁₁N₃S 241.31 g/mol Low (lipophilic S group) Sensitive to oxidizers Skin/eye irritant
2-(Imidazol-2-yl)pyridine C₈H₇N₃ 145.16 g/mol High (planar structure) Photostable Low acute toxicity

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